REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([S:8](Cl)(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]>O1CCOCC1>[Br:1][C:2]1[CH:3]=[C:4]([S:8]([N:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.547 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature (20° C.) for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After this time the mixture was poured onto brine (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (25 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic liquor was concentrated in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)S(=O)(=O)N(CCO)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.495 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |